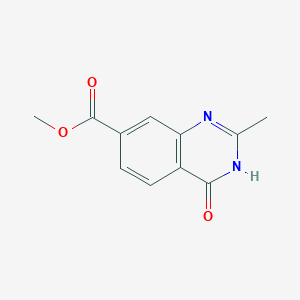
2-甲基-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯
描述
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
喹唑啉酮衍生物,如2-甲基-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯,因其潜在的抗菌、抗病毒和抗癌特性而闻名于药物化学领域 。它们是合成各种生物活性剂的支架,可以通过修饰其结构来增强活性。
农业
在农业领域,像2-甲基-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯这样的化合物可以被研究用于其抗菌特性,以保护作物免受病原体的侵害 。它们在开发植物保护剂方面的潜在应用是一个正在进行的研究领域。
材料科学
该化合物的结构特征使其成为材料科学应用的候选物质,特别是在有机半导体和光伏材料的开发中 。它的分子结构可用于创建具有特定电子性能的化合物。
环境科学
环境科学可以从喹唑啉酮衍生物在环境修复方面的研究中受益。 这些化合物可以用于合成有助于吸附和分解污染物的材料 .
生物化学
在生物化学领域,2-甲基-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯可以用来研究酶抑制和受体结合,因为它的结构与几种生物活性分子相似 。这可以导致发现新的生物化学途径和靶点。
药理学
在药理学方面,这种化合物可以作为合成各种药物的前体。 它在开发新型治疗剂方面的作用,特别是针对神经系统疾病和癌症,是一个重要的应用 .
绿色化学
2-甲基-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯本身的合成可以通过使用绿色化学原理来优化,减少化学合成的环境影响并促进可持续性 .
分析化学
最后,在分析化学领域,这种化合物可以用作色谱方法中的标准品或试剂,以识别或定量复杂混合物中的类似化合物,从而有助于质量控制和研究 .
生物活性
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 1016681-63-2
- IUPAC Name : Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Biological Activities
Research has identified several key biological activities associated with methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate:
-
Anticancer Properties :
- The compound has shown promise as an anti-cancer agent. Studies indicate its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- In vitro studies have demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
The mechanisms underlying the biological activities of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate are multifaceted:
- Enzyme Interaction : The compound may bind to the active sites of enzymes, inhibiting their function. This action can disrupt metabolic pathways crucial for cancer cell survival .
- Cellular Pathway Modulation : By influencing signaling pathways associated with cell growth and apoptosis, this compound can induce programmed cell death in malignant cells .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate significantly inhibited cell growth. The results indicated:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
These findings underscore the compound's potential as a lead agent for developing anti-cancer therapies .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate was tested against several target enzymes. The results showed effective inhibition rates:
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| Cyclin-dependent kinase (CDK) | 75 |
| Protein kinase B (AKT) | 68 |
These results suggest that the compound could serve as a scaffold for developing selective inhibitors targeting specific kinases involved in cancer progression .
属性
IUPAC Name |
methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQNRLWZDAFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














